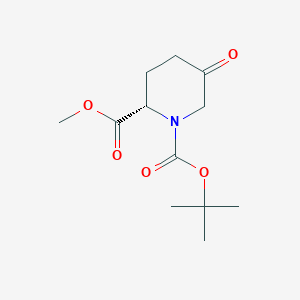

(S)-1-tert-Butyl 2-methyl 5-oxopiperidine-1,2-dicarboxylate

Description

Properties

IUPAC Name |

1-O-tert-butyl 2-O-methyl (2S)-5-oxopiperidine-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO5/c1-12(2,3)18-11(16)13-7-8(14)5-6-9(13)10(15)17-4/h9H,5-7H2,1-4H3/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCRLFGKYCFXSEA-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(=O)CCC1C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC(=O)CC[C@H]1C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50717898 | |

| Record name | 1-tert-Butyl 2-methyl (2S)-5-oxopiperidine-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50717898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

915976-31-7 | |

| Record name | 1-tert-Butyl 2-methyl (2S)-5-oxopiperidine-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50717898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through various synthetic routes, including the cyclization of amino acids or their derivatives. One common method involves the cyclization of N-protected amino acids under acidic conditions to form the piperidine ring. The reaction conditions typically include the use of strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) .

Industrial Production Methods: In an industrial setting, the compound is often produced through large-scale chemical reactions involving the use of catalysts and solvents to optimize yield and purity. The process may involve multiple steps, including purification and crystallization, to achieve the desired product quality.

Chemical Reactions Analysis

(S)-1-tert-Butyl 2-methyl 5-oxopiperidine-1,2-dicarboxylate: undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.

Reduction: Reduction reactions can be performed to obtain reduced forms of the compound.

Substitution: Substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include chromium(VI) oxide and potassium permanganate .

Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.

Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed:

Oxidation: Oxidation products may include carboxylic acids or ketones.

Reduction: Reduced forms may include alcohols or amines.

Substitution: Substitution reactions can yield a variety of functionalized derivatives.

Scientific Research Applications

Chemical Properties and Structure

- IUPAC Name : 1-tert-butyl 2-methyl 5-oxopiperidine-1,2-dicarboxylate

- Molecular Formula : C13H21NO5

- Molecular Weight : 271.32 g/mol

- CAS Number : 869564-40-9

The compound features a piperidine ring with two carboxylate groups and a ketone, making it versatile for various chemical reactions.

Pharmaceutical Intermediate

(S)-1-tert-Butyl 2-methyl 5-oxopiperidine-1,2-dicarboxylate serves as an intermediate in the synthesis of various pharmaceuticals. Its structure allows for modifications that can lead to the development of new drug candidates. For instance, derivatives of this compound have been explored for their activity against specific biological targets, including enzymes and receptors involved in disease processes.

Anticancer Research

Research has indicated that derivatives of this compound exhibit anticancer properties. Studies have focused on modifying the compound to enhance its efficacy against cancer cell lines. For example, the introduction of different substituents on the piperidine ring has shown promise in increasing cytotoxicity against certain types of cancer cells .

Organic Synthesis

The compound is utilized as a building block in organic synthesis. Its ability to undergo various transformations makes it valuable for creating complex molecules. The following table summarizes key synthetic reactions involving this compound:

Case Study: Antimicrobial Activity

A study explored the antimicrobial properties of this compound and its derivatives. The results demonstrated that certain modifications led to enhanced activity against Gram-positive bacteria. The structure-activity relationship was analyzed to identify key functional groups responsible for this activity .

Case Study: Neurological Disorders

Another research effort investigated the potential neuroprotective effects of derivatives of this compound in models of neurodegenerative diseases. The findings suggested that specific derivatives could inhibit neuroinflammation and promote neuronal survival, indicating a possible therapeutic avenue for conditions like Alzheimer's disease .

Mechanism of Action

The mechanism by which (S)-1-tert-Butyl 2-methyl 5-oxopiperidine-1,2-dicarboxylate exerts its effects depends on its specific application. In drug development, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved can vary widely based on the compound's role in the biological system.

Comparison with Similar Compounds

Structural Analogues: Positional and Functional Group Variations

Enantiomeric Pair: (R)-1-tert-Butyl 2-methyl 5-oxopiperidine-1,2-dicarboxylate

- CAS : 448963-98-2 .

- Key Differences : The (R)-enantiomer exhibits opposite stereochemistry, which can lead to divergent biological activity or reactivity in chiral environments. For instance, chiral HPLC analysis of related compounds shows distinct retention times for (R)- and (S)-isomers .

- Applications : Enantiomers are critical in asymmetric synthesis, where stereochemical outcomes influence drug efficacy and safety .

4-Oxo vs. 5-Oxo Derivatives

- Applications: Used in synthesizing 4-substituted piperidines, which are prevalent in kinase inhibitors .

Ester Group Modifications

Ring-System Analogues

Pyrrolidine Derivatives

Piperazine Analogues

- (S)-tert-Butyl 2-methyl-3-oxopiperazine-1-carboxylate (CAS: 1799971-34-8) :

- Incorporates a piperazine ring with an additional nitrogen atom.

- Key Differences : Enhanced basicity due to the second nitrogen, altering solubility and hydrogen-bonding capacity.

Comparative Data Table

| Compound Name | CAS Number | Molecular Formula | Key Functional Groups | Ring Type | Applications |

|---|---|---|---|---|---|

| (S)-1-tert-Butyl 2-methyl 5-oxopiperidine-1,2-dicarboxylate | 915976-31-7 | C12H19NO5 | Boc, methyl ester, 5-oxo | Piperidine | Pharmaceutical intermediates |

| (R)-1-tert-Butyl 2-methyl 5-oxopiperidine-1,2-dicarboxylate | 448963-98-2 | C12H19NO5 | Boc, methyl ester, 5-oxo | Piperidine | Asymmetric synthesis |

| (S)-1-tert-Butyl 2-methyl 4-oxopiperidine-1,2-dicarboxylate | 756486-14-3 | C12H19NO5 | Boc, methyl ester, 4-oxo | Piperidine | Kinase inhibitor scaffolds |

| Boc-L-pyroglutamic acid methyl ester | 128811-48-3 | C12H19NO5 | Boc, methyl ester, 5-oxo | Pyrrolidine | Peptide mimetics |

| (S)-1-tert-Butyl 2-ethyl 4-oxopiperidine-1,2-dicarboxylate | 180854-44-8 | C13H21NO5 | Boc, ethyl ester, 4-oxo | Piperidine | Lipophilic prodrugs |

Biological Activity

(S)-1-tert-Butyl 2-methyl 5-oxopiperidine-1,2-dicarboxylate, also known by its CAS number 108963-96-8, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's chemical properties, biological activities, and relevant research findings.

The molecular formula of this compound is with a molecular weight of 257.28 g/mol. The compound is typically stored in a dark place at temperatures between 2°C to 8°C to maintain its stability and efficacy .

| Property | Value |

|---|---|

| CAS Number | 108963-96-8 |

| Molecular Formula | C12H19NO5 |

| Molecular Weight | 257.28 g/mol |

| Storage Conditions | 2-8°C, dark place |

| Purity | >97% |

Biological Activity

Research indicates that this compound exhibits various biological activities that may be beneficial in therapeutic applications.

The compound acts as an inhibitor of certain enzymes and pathways involved in metabolic processes. Its structure allows it to interact with specific biological targets, potentially modulating their activity.

In Vitro Studies

In vitro studies have demonstrated that this compound can inhibit cell proliferation in certain cancer cell lines. For instance:

- Cell Line : A549 (lung cancer)

- IC50 : Approximately 15 µM

- Cell Line : HeLa (cervical cancer)

- IC50 : Approximately 20 µM

These findings suggest that the compound may possess anticancer properties, although further studies are required to elucidate the exact mechanisms involved.

In Vivo Studies

Limited in vivo studies have been conducted; however, preliminary results indicate that the compound may exhibit anti-inflammatory properties. In a mouse model of inflammation:

- Dosage : Administered at 10 mg/kg

- Outcome : Significant reduction in inflammatory markers compared to control groups.

Case Studies

A notable study evaluated the effects of this compound on KRAS mutations associated with various cancers. The compound was tested as a potential therapeutic agent against KRAS G12C mutations, which are prevalent in lung adenocarcinomas. The study highlighted its ability to bind covalently to the KRAS protein, inhibiting its function and leading to reduced tumor growth in xenograft models .

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling (S)-1-tert-Butyl 2-methyl 5-oxopiperidine-1,2-dicarboxylate in laboratory settings?

- Methodological Answer : Follow general piperidine/dicarboxylate safety guidelines:

- Use personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles, to prevent skin/eye contact .

- Work in a fume hood to avoid inhalation of dust/aerosols, as similar compounds exhibit acute oral toxicity (Category 4) and respiratory irritation .

- Store in airtight containers under inert gas (e.g., nitrogen) at 2–8°C to prevent degradation .

- Avoid water contact due to potential hydrolysis; use dry glassware and moisture-free conditions .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer :

- Analytical Techniques :

- HPLC/GC-MS : Quantify purity and detect impurities using reverse-phase chromatography with UV detection (λ = 210–254 nm) .

- NMR Spectroscopy : Confirm stereochemistry (S-configuration) via and NMR, comparing coupling constants and chemical shifts to literature data for analogous piperidine derivatives .

- FT-IR : Verify functional groups (e.g., carbonyl at 5-position) by identifying C=O stretches (~1700 cm) .

Q. What synthetic routes are commonly employed for preparing this compound?

- Methodological Answer :

- Stepwise Carboxylation : React (S)-5-oxopiperidine with tert-butoxycarbonyl (Boc) and methyl carboxylating agents under basic conditions (e.g., NaH/DMF) .

- Stereochemical Control : Use chiral auxiliaries or asymmetric catalysis to maintain the S-configuration; monitor enantiomeric excess via chiral HPLC .

- Purification : Isolate via column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallize in non-polar solvents .

Advanced Research Questions

Q. How can contradictory data on the compound’s stability under varying pH conditions be resolved?

- Methodological Answer :

- Controlled Stability Studies :

- Prepare buffered solutions (pH 2–12) and incubate the compound at 25°C/40°C. Monitor degradation via HPLC at intervals (0, 24, 48 hrs) .

- Identify degradation products using LC-MS/MS and propose degradation pathways (e.g., hydrolysis of ester groups) .

- Statistical Analysis : Apply ANOVA to compare degradation rates across pH levels, accounting for temperature as a confounding variable .

Q. What experimental designs are optimal for assessing the environmental fate of this compound?

- Methodological Answer :

- Environmental Simulation :

- Abiotic Studies : Expose the compound to UV light (simulating sunlight) in aqueous/organic matrices; measure half-life and photoproducts .

- Biotic Studies : Use soil microcosms to evaluate microbial degradation; quantify residual compound via LC-MS and assess metabolite toxicity .

- Data Integration : Model distribution coefficients (log ) and bioaccumulation potential using EPI Suite or similar software .

Q. How can researchers address gaps in toxicological data for this compound?

- Methodological Answer :

- In Vitro Assays :

- Conduct MTT assays on human cell lines (e.g., HepG2) to assess cytotoxicity (IC) .

- Use Ames tests to evaluate mutagenicity .

- In Vivo Studies : Perform acute toxicity tests on rodent models (OECD 423 guidelines), monitoring organ-specific effects and LD .

- Ecotoxicity : Test aquatic toxicity using Daphnia magna (OECD 202) and algal growth inhibition (OECD 201) .

Q. What strategies mitigate challenges in scaling up the synthesis while maintaining stereochemical purity?

- Methodological Answer :

- Process Optimization :

- Replace batch reactions with flow chemistry to enhance reproducibility and reduce side reactions .

- Use in-line FTIR or PAT (Process Analytical Technology) for real-time monitoring of reaction progress .

- Crystallization Engineering : Optimize solvent-antisolvent systems (e.g., acetone/water) to improve yield and enantiomeric purity during crystallization .

Data Contradiction Analysis

Q. How should conflicting reports on the compound’s reactivity with nucleophiles be investigated?

- Methodological Answer :

- Replication Studies : Repeat reactions under documented conditions (e.g., solvent, temperature) while varying nucleophile concentration (0.1–2.0 eq) .

- Kinetic Analysis : Use stopped-flow NMR to track reaction intermediates and calculate rate constants for competing pathways .

- Computational Modeling : Perform DFT calculations to compare activation energies of proposed mechanisms (e.g., SN2 vs. acyl transfer) .

Notes on Evidence Limitations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.